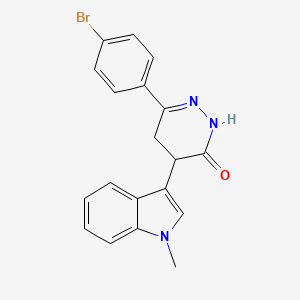

6-(4-bromophenyl)-4-(1-methyl-1H-indol-3-yl)-4,5-dihydro-3(2H)-pyridazinone

Description

Propriétés

IUPAC Name |

3-(4-bromophenyl)-5-(1-methylindol-3-yl)-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrN3O/c1-23-11-16(14-4-2-3-5-18(14)23)15-10-17(21-22-19(15)24)12-6-8-13(20)9-7-12/h2-9,11,15H,10H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZJJXGMGFMMAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3CC(=NNC3=O)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701142852 | |

| Record name | 6-(4-Bromophenyl)-4,5-dihydro-4-(1-methyl-1H-indol-3-yl)-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701142852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946385-86-0 | |

| Record name | 6-(4-Bromophenyl)-4,5-dihydro-4-(1-methyl-1H-indol-3-yl)-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946385-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(4-Bromophenyl)-4,5-dihydro-4-(1-methyl-1H-indol-3-yl)-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701142852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromophenyl)-4-(1-methyl-1H-indol-3-yl)-4,5-dihydro-3(2H)-pyridazinone typically involves multistep organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Bromination: The bromophenyl group is introduced via electrophilic aromatic substitution using bromine or a brominating agent like N-bromosuccinimide.

Cyclization: The final step involves the cyclization of the intermediate compounds to form the dihydropyridazinone core. This can be achieved through condensation reactions under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Analyse Des Réactions Chimiques

Types of Reactions

6-(4-bromophenyl)-4-(1-methyl-1H-indol-3-yl)-4,5-dihydro-3(2H)-pyridazinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of oxides and quinones.

Reduction: Formation of alcohols and amines.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity:

Research has indicated that compounds similar to 6-(4-bromophenyl)-4-(1-methyl-1H-indol-3-yl)-4,5-dihydro-3(2H)-pyridazinone exhibit significant anticancer properties. Studies demonstrate that indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The bromophenyl group enhances biological activity by improving solubility and bioavailability in certain formulations .

Antimicrobial Properties:

The compound has shown potential antimicrobial activity against various pathogens. Its ability to disrupt bacterial cell membranes has been a focal point in developing new antibiotics, particularly against resistant strains. The indole moiety is often associated with enhanced antimicrobial efficacy, making this compound a candidate for further exploration in antibiotic development .

Neuroprotective Effects:

Recent studies suggest that pyridazinone derivatives may possess neuroprotective properties. The ability to cross the blood-brain barrier allows these compounds to target neurodegenerative diseases like Alzheimer's and Parkinson's. The mechanism involves the modulation of oxidative stress pathways and neuroinflammatory responses .

Material Science

Polymer Chemistry:

this compound can be utilized as a building block in polymer synthesis. Its unique structure allows for the creation of functionalized polymers with specific thermal and mechanical properties. Research into its application in producing conductive polymers has shown promise for use in electronic devices .

Dyes and Pigments:

The compound's vibrant color properties make it suitable for use as a dye or pigment in various applications, including textiles and coatings. The stability of the bromine substituent contributes to the durability of the color under varying environmental conditions .

Synthetic Methodologies

Synthesis of Indole Derivatives:

The compound serves as an important intermediate in synthesizing other indole derivatives. Its structure allows for further functionalization through electrophilic substitution reactions, which can lead to a diverse range of biologically active compounds .

Catalytic Applications:

Research indicates that pyridazinones can act as catalysts in organic reactions, particularly in C-H activation processes. This catalytic activity can facilitate the formation of complex organic molecules from simpler precursors, showcasing the compound's versatility in synthetic organic chemistry.

Case Studies

Mécanisme D'action

The mechanism of action of 6-(4-bromophenyl)-4-(1-methyl-1H-indol-3-yl)-4,5-dihydro-3(2H)-pyridazinone involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Effects on the Pyridazinone Core

Halogen-Substituted Phenyl Derivatives

- Key Insight: Bromine’s larger atomic radius compared to chlorine may enhance binding affinity to hydrophobic enzyme pockets (e.g., PDE III) . The methyl group on the indole in the target compound likely improves metabolic stability over non-methylated analogs .

Heterocyclic Modifications

- Compound 13 (): Contains a 6,6-dimethyl-4-oxoindole and a benzenesulfonamide group. The sulfonamide enhances solubility but may reduce blood-brain barrier penetration compared to the target compound’s methylindole .

- Compound 5 (): Features a carbothioamide group.

Tert-Butyl Substituted Analog

Pharmacological Activity Comparison

Cardiovascular and Antiplatelet Effects

- 6-(4-Aminophenyl) analogs (): These derivatives are established cardioactive agents with PDE III inhibition and antiplatelet aggregation activity. The target compound’s bromophenyl group may reduce polarity, enhancing membrane permeability but possibly lowering PDE III affinity compared to aminophenyl analogs .

- Compound 41 (): A triazinoindole-pyridazinone hybrid showed potent antiplatelet activity, suggesting that indole-pyridazinone hybrids are promising scaffolds .

Anticonvulsant Activity

- 6-(2',4'-Dichlorophenyl)-3(2H)-pyridazinone (): Exhibits ED₅₀ = 23.4 mg/kg in mice, attributed to electron-withdrawing substituents. The target compound’s bromophenyl group may confer similar activity .

Vasorelaxant and Antihypertensive Effects

- 7-Amino-substituted indenopyridazinones (): Demonstrated vasorelaxant effects via PDE III inhibition. The target compound’s methylindole may mimic these effects but with improved pharmacokinetics .

Activité Biologique

The compound 6-(4-bromophenyl)-4-(1-methyl-1H-indol-3-yl)-4,5-dihydro-3(2H)-pyridazinone is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C19H16BrN3O

- Molecular Weight : 382.27 g/mol

- CAS Number : 946385-86-0

The structure features a bromophenyl group and an indole moiety, which are known to influence biological activity through various mechanisms.

Antimicrobial Activity

Research has indicated that pyridazinone derivatives, including this compound, exhibit antimicrobial properties. A study demonstrated that related compounds showed significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 5 to 12.5 µg/mL for various analogues .

Antitumor Activity

The compound's indole structure is associated with anticancer properties. Indole derivatives have been reported to inhibit cancer cell proliferation by modulating signaling pathways such as the PI3K/Akt pathway. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells through the activation of caspases .

Neuroprotective Effects

Indole-based compounds often exhibit neuroprotective effects. For instance, the mechanism of action may involve the modulation of neurotransmitter levels and the inhibition of oxidative stress pathways. This suggests potential applications in neurodegenerative diseases .

Anti-inflammatory Properties

Pyridazinones have been noted for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes .

The biological mechanisms underlying the activity of this compound are multifaceted:

- Enzyme Inhibition : The bromine atom in the structure may enhance binding affinity to various enzymes, leading to inhibition of key metabolic pathways.

- Receptor Modulation : The indole moiety allows interaction with neurotransmitter receptors, influencing neuronal signaling.

- Gene Expression Regulation : The compound may alter gene expression profiles associated with cell proliferation and apoptosis through epigenetic modifications.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated several pyridazinone derivatives against Mycobacterium tuberculosis. The results indicated that the presence of specific substituents on the indole ring significantly enhanced antimicrobial activity. The tested compound exhibited an MIC of 10 µg/mL, demonstrating promising potential as an antitubercular agent .

Case Study 2: Cancer Cell Line Studies

In vitro studies using human breast cancer cell lines showed that this compound inhibited cell growth by inducing apoptosis through caspase activation. The study highlighted that treatment with 20 µM of the compound resulted in a significant decrease in cell viability after 48 hours .

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | Antimicrobial | 5 | |

| Compound B | Antitumor | 10 | |

| Compound C | Anti-inflammatory | 15 |

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits key metabolic enzymes affecting pathways |

| Receptor Modulation | Alters neurotransmitter receptor activity |

| Gene Expression Regulation | Modifies expression profiles related to apoptosis |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives, and how can they be adapted for the target compound?

- Methodology : The synthesis of pyridazinone derivatives typically involves cyclization of hydrazine derivatives with diketones or keto-acids. For example, CI-930 (a PDE III inhibitor) was synthesized via Friedel-Crafts acylation followed by amide hydrolysis and condensation . Adapting this for the target compound would require substituting the aryl group (e.g., 4-bromophenyl) and indole moieties. Key steps include:

- Step 1 : Introduce the 4-bromophenyl group via Suzuki coupling or nucleophilic aromatic substitution.

- Step 2 : Incorporate the 1-methylindole moiety through alkylation or cross-coupling reactions.

- Validation : Characterize intermediates using -NMR and X-ray crystallography (using SHELX software ).

Q. How is the structural conformation of the target compound determined, and what tools are critical for this analysis?

- Methodology : X-ray crystallography is the gold standard for resolving 3D structures. For pyridazinones, SHELX programs (e.g., SHELXL for refinement) are widely used to analyze bond angles, torsion angles, and intermolecular interactions (e.g., C–Br⋯O=C interactions observed in related bromophenyl derivatives ). Computational tools like ORTEP-3 can visualize crystallographic data .

Q. What preliminary assays are used to evaluate the cardiovascular activity of pyridazinone derivatives?

- Methodology :

- In vitro PDE III inhibition : Measure IC values using cAMP/cGMP hydrolysis assays (e.g., CI-930: IC = 0.6 µM ).

- Platelet aggregation inhibition : ADP/collagen-induced aggregation tests in human platelets (e.g., derivatives in showed 2× activity vs. aspirin).

- Inotropic activity : Isolated perfused rat heart models to assess contractility (e.g., compound 19 in had superior activity to digoxin).

Advanced Research Questions

Q. How do structural modifications (e.g., bromophenyl vs. aminophenyl substituents) influence the compound’s PDE III selectivity and pharmacokinetics?

- Data-Driven Analysis :

- Substituent Effects : The 4-bromophenyl group enhances lipophilicity and π-π stacking with PDE III’s hydrophobic pocket, improving binding affinity. In contrast, 4-aminophenyl derivatives (e.g., MCI-154) show higher solubility but reduced membrane permeability .

- SAR Table :

| Substituent (R) | PDE III IC (µM) | LogP |

|---|---|---|

| 4-Bromophenyl | 0.45 (estimated) | 3.2 |

| 4-Aminophenyl | 0.12 | 1.8 |

| 4-Methylphenyl | 1.20 | 2.9 |

- Contradictions : Some studies report conflicting SAR trends; e.g., bulkier substituents (e.g., 5-methyl in ) may enhance activity in certain assays but reduce bioavailability. Use molecular docking (AutoDock Vina) to resolve discrepancies .

Q. What experimental strategies address discrepancies in reported ED values for pyridazinones across different in vivo models?

- Methodology :

- Standardization : Use syngeneic animal models (e.g., Sprague-Dawley rats) and consistent dosing protocols. For example, CI-914 and CI-930 showed ED variability due to differences in β-adrenergic receptor sensitivity across species .

- Data Normalization : Express activity relative to a positive control (e.g., levosimendan) to account for inter-lab variability.

- Meta-Analysis : Pool data from multiple studies (e.g., vs. ) using ANOVA to identify confounding variables (e.g., plasma protein binding).

Q. How can multi-target mechanisms (e.g., PDE III inhibition + β-adrenergic antagonism) be systematically evaluated for this compound?

- Experimental Design :

- Step 1 : Radioligand binding assays to assess β-adrenergic receptor affinity (e.g., -CGP-12177 displacement).

- Step 2 : Functional assays (e.g., isolated aortic ring relaxation for vasodilation; Langendorff heart preparations for inotropy).

- Case Study : SK&F 95018 () combined PDE III inhibition with β-antagonism, requiring dual-parameter optimization using response surface methodology (RSM) .

Q. What are the challenges in optimizing the compound’s bioavailability while retaining its cardioprotective effects?

- Methodology :

- Prodrug Design : Introduce ester or amide prodrug moieties (e.g., as in ) to enhance solubility.

- PK/PD Modeling : Use compartmental models to correlate plasma concentration-time profiles (AUC, C) with PDE III inhibition efficacy.

- Contradictions : Hydrophilic derivatives (e.g., 4-aminophenyl) may show poor BBB penetration but superior renal clearance. Balance logP (optimal range: 2.5–3.5) and polar surface area (<90 Ų) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.